4-[(2,2,2-Trifluoroethoxy)methyl]piperidine hydrochloride
Overview
Description
“4-[(2,2,2-Trifluoroethoxy)methyl]piperidine hydrochloride” is a biochemical compound with the molecular formula C8H14F3NO•HCl and a molecular weight of 233.66 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C8H14F3NO•HCl . This indicates that the compound contains eight carbon atoms, fourteen hydrogen atoms, three fluorine atoms, one nitrogen atom, one oxygen atom, and one chloride atom.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely determined by its molecular structure. It has a molecular weight of 233.66 . More detailed properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthetic Chemistry Applications
- Synthetic Approaches and Building Blocks : A study developed a convenient synthetic approach for the preparation of multigram amounts of 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine, highlighting their significance as promising building blocks in medicinal chemistry (Logvinenko et al., 2021). These compounds are crucial for the synthesis of secondary amines containing the CF3O-group, demonstrating the broader applicability of trifluoromethoxy derivatives in drug development.
Pharmacological Applications
- Neuroleptic Agents : Research on 2′-amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidino-2-14C] - butyrophenone synthesized a neuroleptic agent for use in metabolic studies, illustrating the role of fluorinated piperidine derivatives in developing psychiatric medications (Nakatsuka et al., 1981).
- Metabolic and Behavioral Effects : Compounds chemically unrelated to amphetamine, like the (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170), were studied for their thermogenic effect, indicating potential applications in weight management and metabolic studies (Massicot et al., 1985).
Chemical Structure Analysis
- Crystal and Molecular Structure : The study of 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride) through single crystal X-ray diffraction and other spectroscopic methods provided insights into the structural characterization of piperidine derivatives, which is essential for understanding their chemical behavior and interaction in biological systems (Szafran et al., 2007).
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxymethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO.ClH/c9-8(10,11)6-13-5-7-1-3-12-4-2-7;/h7,12H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTPPMRPFBIDRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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